Carboxylic prpp

Beschreibung

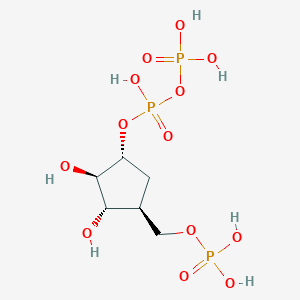

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H15O13P3 |

|---|---|

Molekulargewicht |

388.10 g/mol |

IUPAC-Name |

[(1R,2R,3S,4S)-2,3-dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C6H15O13P3/c7-5-3(2-17-20(9,10)11)1-4(6(5)8)18-22(15,16)19-21(12,13)14/h3-8H,1-2H2,(H,15,16)(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m0/s1 |

InChI-Schlüssel |

OICBXEWBKALHHB-FSIIMWSLSA-N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)OP(=O)(O)O)O)O)COP(=O)(O)O |

Kanonische SMILES |

C1C(C(C(C1OP(=O)(O)OP(=O)(O)O)O)O)COP(=O)(O)O |

Herkunft des Produkts |

United States |

Phosphoribosyl Pyrophosphate Prpp Biosynthesis and Regulation

Enzymology of PRPP Synthase (PRS/PRPS)

PRPP synthase, also known as ribose-phosphate pyrophosphokinase, is the key enzyme that catalyzes the formation of PRPP. wikipedia.org This enzyme is ubiquitously found in living organisms, highlighting the universal importance of its product. In humans, three isoforms of PRPS have been identified (PRPS1, PRPS2, and PRPS3), with PRPS1 and PRPS2 being widely expressed, while PRPS3 is primarily found in the testes. researchgate.netresearchgate.net

Catalytic Mechanism and Substrate Specificity

The reaction catalyzed by PRPP synthase involves the transfer of a pyrophosphoryl group from ATP to the C-1 hydroxyl group of ribose-5-phosphate (B1218738) (R5P), yielding PRPP and AMP. numberanalytics.com This reaction is essentially irreversible under physiological conditions. encyclopedia.pub

Reaction: Ribose-5-phosphate + ATP → PRPP + AMP

The enzyme exhibits high specificity for its substrates. Ribose-5-phosphate, a product of the pentose (B10789219) phosphate (B84403) pathway, serves as the ribosyl donor. portlandpress.com ATP provides the pyrophosphate group and the energy for the reaction. The catalytic process requires the presence of magnesium ions (Mg2+) as an essential cofactor, which coordinates with ATP to form the actual substrate for the enzyme. wikipedia.orgbiorxiv.org

Allosteric Regulation of PRPS Activity

The activity of PRPP synthase is meticulously controlled through allosteric regulation, ensuring that the production of PRPP is tightly coupled with the cell's metabolic needs. This regulation is primarily mediated by the balance between an essential activator, inorganic phosphate (Pi), and inhibitory feedback from downstream products, particularly purine (B94841) ribonucleotides like adenosine (B11128) diphosphate (B83284) (ADP) and guanosine (B1672433) diphosphate (GDP). portlandpress.comnih.gov

Recent studies have revealed another layer of regulation involving the filamentation of the PRPS enzyme. nih.govnih.gov The formation of these filamentous structures, or cytoophidia, which occurs in both prokaryotes and eukaryotes, can modulate the enzyme's sensitivity to allosteric effectors. nih.govsciety.org For instance, certain filament conformations can stabilize the allosteric activator binding site, leading to increased enzyme activity, while other filament types may be more or less susceptible to allosteric inhibition. nih.govbiorxiv.org

Allosteric Regulators of PRPP Synthase Activity

| Regulator | Effect on PRPS Activity | Mechanism of Action |

|---|---|---|

| Inorganic Phosphate (Pi) | Activation | Binds to an allosteric site, promoting an active conformation. biorxiv.orgnih.gov |

| Adenosine Diphosphate (ADP) | Inhibition | Acts as a feedback inhibitor, competing with ATP at the active site and binding to an allosteric site. nih.govresearchgate.net |

| Guanosine Diphosphate (GDP) | Inhibition | Acts as a feedback inhibitor. portlandpress.comnih.gov |

Structural Elucidation of PRPS across Kingdoms of Life

Structural studies of PRPP synthase from various organisms, including humans, E. coli, and Bacillus subtilis, have provided significant insights into its function and regulation. nih.govresearchgate.net The active form of the enzyme is typically a hexamer, composed of three homodimers arranged in a propeller-like shape. researchgate.net Each subunit contains an active site and two allosteric regulatory sites. researchgate.net

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the structures of PRPS filaments in both active and inhibited states. nih.govnih.gov These studies have shown that the assembly contacts within the filament can stabilize the binding site for the allosteric activator, phosphate, thereby enhancing catalytic activity. nih.gov The structural comparison of PRPS from different kingdoms of life reveals a high degree of conservation, particularly in the active site and the regions involved in allosteric regulation, underscoring the fundamental importance of this enzyme.

Genetic Regulation of PRPS Gene Expression

In humans, the expression of PRPS isoforms is encoded by three distinct genes: PRPS1, PRPS2, and PRPS3. researchgate.net The PRPS1 and PRPS2 genes are ubiquitously expressed in most tissues, while PRPS3 expression is restricted to the testes. researchgate.netresearchgate.net Mutations in the PRPS1 gene are associated with several X-linked genetic disorders. Gain-of-function mutations can lead to PRPS superactivity, resulting in the overproduction of purines and consequently hyperuricemia and gout. medlineplus.govmedlineplus.gov Conversely, loss-of-function mutations can cause a deficiency in PRPS1 activity, leading to conditions such as Arts syndrome, Charcot-Marie-Tooth disease, and non-syndromic sensorineural deafness. researchgate.netnih.govmedlineplus.gov

The expression of PRPS1 is also subject to post-transcriptional regulation by microRNAs (miRNAs). For example, miR-376 can silence the expression of PRPS1 at the mRNA level, and this regulation appears to be tissue-specific, with higher activity in the brain cortex compared to the liver. nih.gov This suggests a tight control of PRPS1 activity in neuronal cells, where imbalances in nucleotide metabolism can be particularly detrimental. nih.gov Overexpression of the PRPS1 gene, for reasons not always fully understood, can also lead to a milder form of PRPS superactivity. medlineplus.govmedlineplus.gov

Human PRPS Isoforms and Associated Genes

| Gene | Protein Isoform | Tissue Expression | Associated Pathologies (with gene mutations) |

|---|---|---|---|

| PRPS1 | PRPS1 | Ubiquitous | PRPS superactivity (gout), Arts syndrome, Charcot-Marie-Tooth disease, sensorineural deafness. researchgate.netmedlineplus.gov |

| PRPS2 | PRPS2 | Ubiquitous | Implicated in cancer progression and drug resistance. encyclopedia.pubelifesciences.org |

| PRPS3 | PRPS3 | Testis-specific | Not well characterized. researchgate.net |

Physiological Control of PRPP Pool Dynamics

The intracellular concentration of PRPP, or the PRPP pool, is a critical determinant of the rate of nucleotide biosynthesis. numberanalytics.com The dynamics of this pool are under stringent physiological control, influenced by several factors:

The activity of PRPP synthase: As the primary enzyme responsible for PRPP production, its catalytic rate, governed by allosteric regulators, is a major control point. nih.gov

Availability of substrates: The concentrations of ribose-5-phosphate and ATP can also be rate-limiting for PRPP synthesis. portlandpress.com

Cellular demand: The rate of PRPP consumption by various metabolic pathways, including the de novo and salvage pathways for nucleotide synthesis, influences the steady-state level of the PRPP pool. nih.govwikipedia.org

The PRPP pool size is not static and can change in response to different physiological conditions. For instance, the addition of exogenous purine sources can lead to a reduction in the PRPP pool in bacteria, likely due to the allosteric inhibition of PRPP synthase by the resulting purine nucleotides. Furthermore, the rate of purine synthesis and PRPP production increases significantly as cells progress from the G1 to the S phase of the cell cycle, driven by an increase in intracellular phosphate concentration and PRPP synthase activity. portlandpress.com This highlights the tight coordination between PRPP availability and the cellular demand for nucleotides during DNA replication.

Prpp Utilization in Anabolic Pathways Involving Carboxylic Acid Precursors/derivatives

Purine (B94841) and Pyrimidine (B1678525) Nucleotide Biosynthesis

PRPP is fundamental to the production of purine and pyrimidine nucleotides, the essential building blocks of DNA and RNA. wikipedia.orgthesciencenotes.com It participates in both the de novo synthesis, where nucleotides are built from simpler molecules, and the salvage pathways, which recycle pre-existing bases. nih.govbioone.org

De Novo Pathways Initiated by PRPP

In de novo nucleotide synthesis, PRPP provides the ribose-phosphate moiety to which the nitrogenous base is assembled. thesciencenotes.com These pathways are energetically demanding, requiring significant ATP and GTP input. thesciencenotes.comnih.gov

The biosynthesis of purines begins with the conversion of ribose-5-phosphate (B1218738) to PRPP. thesciencenotes.com The first committed step is the reaction of PRPP with glutamine, catalyzed by amidophosphoribosyltransferase, to form 5-phosphoribosylamine. thesciencenotes.comnih.gov This initial reaction is a key regulatory point in the pathway. nih.govgjrpublication.com The purine ring is then systematically assembled on this foundation, leading to the formation of inosine (B1671953) monophosphate (IMP), the parent purine nucleotide. fiveable.me IMP can then be converted to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). thesciencenotes.com

In the de novo synthesis of pyrimidines, the pyrimidine ring, in the form of orotate (B1227488) (a carboxylic acid), is synthesized first and then attached to PRPP. nih.govwikipedia.org The enzyme orotate phosphoribosyltransferase catalyzes the reaction between orotate and PRPP to form orotidine-5'-monophosphate (OMP). nih.gov OMP is subsequently decarboxylated to yield uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP). nih.govbioone.org

Table 1: Key Enzymes in PRPP-Initiated De Novo Nucleotide Biosynthesis

| Pathway | Enzyme | Substrates | Product | Function |

| Purine Synthesis | Amidophosphoribosyltransferase | PRPP, Glutamine | 5-Phosphoribosylamine | Commits PRPP to the de novo purine pathway. thesciencenotes.comnih.gov |

| Pyrimidine Synthesis | Orotate phosphoribosyltransferase | Orotate, PRPP | Orotidine-5'-monophosphate (OMP) | Attaches the completed pyrimidine ring to the ribose-phosphate moiety. nih.gov |

Salvage Pathways and PRPP’s Role in Nucleotide Recycling

Salvage pathways are a metabolically efficient alternative to de novo synthesis, allowing cells to recycle purine and pyrimidine bases from the degradation of DNA and RNA. wikipedia.org These pathways are crucial in tissues that have a limited capacity for de novo synthesis. wikipedia.org PRPP is a key substrate in these pathways, providing the ribose-5-phosphate group that is attached to the salvaged base. wikipedia.orgwikipedia.org

Enzymes known as phosphoribosyltransferases catalyze the transfer of the phosphoribosyl group from PRPP to a purine or pyrimidine base, forming a nucleoside monophosphate. fiveable.mewikipedia.org For instance, adenine (B156593) phosphoribosyltransferase (APRT) salvages adenine to form AMP, while hypoxanthine-guanine phosphoribosyltransferase (HGPRT) recycles hypoxanthine (B114508) and guanine (B1146940) into IMP and GMP, respectively. wikipedia.orgwikipedia.org Similarly, in pyrimidine salvage, uracil (B121893) phosphoribosyltransferase can convert uracil to UMP using PRPP. fiveable.me

Table 2: PRPP-Dependent Enzymes in Nucleotide Salvage Pathways

| Pathway | Enzyme | Substrate Base | Product Nucleotide | Significance |

| Purine Salvage | Adenine phosphoribosyltransferase (APRT) | Adenine | Adenosine monophosphate (AMP) | Recycles adenine. wikipedia.org |

| Purine Salvage | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Hypoxanthine, Guanine | Inosine monophosphate (IMP), Guanosine monophosphate (GMP) | Central to purine recycling; deficiency leads to Lesch-Nyhan syndrome. wikipedia.orgwikipedia.org |

| Pyrimidine Salvage | Uracil phosphoribosyltransferase | Uracil | Uridine monophosphate (UMP) | Recycles uracil. fiveable.me |

Amino Acid Biosynthesis

PRPP is also a critical precursor in the biosynthesis of certain amino acids, donating a portion of its structure to form the final amino acid product. nih.govwikipedia.org

Histidine Biosynthesis via PRPP

The biosynthesis of the amino acid histidine is intricately linked to purine metabolism through their common precursor, PRPP. nih.govnih.gov The first step of histidine biosynthesis involves the condensation of ATP and PRPP, a reaction catalyzed by ATP-phosphoribosyltransferase. nih.govnih.gov In this pathway, the ribose portion of PRPP provides five of the six carbon atoms for the histidine backbone. wikipedia.org A byproduct of this pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is an intermediate that can enter the de novo purine biosynthesis pathway. nih.govresearchgate.net

Tryptophan Biosynthesis via PRPP

The synthesis of the aromatic amino acid tryptophan also utilizes PRPP. nih.govwikipedia.org In this pathway, the enzyme anthranilate phosphoribosyltransferase catalyzes the reaction of anthranilate, a carboxylic acid derivative, with PRPP. wikipedia.orgresearchgate.net This reaction forms N-(5'-phosphoribosyl)-anthranilate and is a key step in the formation of the indole (B1671886) ring of tryptophan. nih.govresearchgate.net

Table 3: PRPP in Amino Acid Biosynthesis

| Amino Acid | Key Enzyme | Reaction | Contribution of PRPP |

| Histidine | ATP-phosphoribosyltransferase | Condensation of ATP and PRPP. nih.govnih.gov | Forms the carbon backbone of histidine. wikipedia.org |

| Tryptophan | Anthranilate phosphoribosyltransferase | Reaction of anthranilate with PRPP. wikipedia.orgresearchgate.net | Provides the phosphoribosyl group for the formation of the indole ring. nih.govresearchgate.net |

Interconversion of Amino Acids and Carboxylic Acids Intermediates (e.g., Proline and Pyrroline-5-Carboxylate)

The metabolism of the amino acid proline involves the key intermediate Δ1-pyrroline-5-carboxylate (P5C), which exists in equilibrium with its open-chain form, glutamate-γ-semialdehyde (GSA). nih.gov P5C is a central molecule linking the metabolic pathways of proline, ornithine, and glutamate (B1630785). nih.gov

Proline is synthesized from glutamate via P5C. frontiersin.org The enzyme pyrroline-5-carboxylate synthase (P5CS) first converts glutamate to P5C, which is then reduced to proline by pyrroline-5-carboxylate reductase (P5CR). nih.gov Conversely, the catabolism of proline to glutamate also proceeds through P5C. frontiersin.org Proline dehydrogenase converts proline to P5C, and then P5C dehydrogenase oxidizes P5C to glutamate. mdpi.com This interconversion between proline and P5C plays a role in cellular redox balance and response to stress. nih.govresearchgate.net The transformations are linked to the NADP+/NADPH ratio, which can influence other metabolic processes, including the synthesis of PRPP. nih.gov

Table 4: Enzymes in Proline and Pyrroline-5-Carboxylate Interconversion

| Process | Enzyme | Substrate | Product | Cellular Location |

| Proline Biosynthesis | Pyrroline-5-carboxylate synthase (P5CS) | Glutamate | Pyrroline-5-carboxylate (P5C) | Cytosol and Plastids frontiersin.org |

| Proline Biosynthesis | Pyrroline-5-carboxylate reductase (P5CR) | Pyrroline-5-carboxylate (P5C) | Proline | Cytosol and Plastids frontiersin.orgnih.gov |

| Proline Catabolism | Proline dehydrogenase (ProDH) | Proline | Pyrroline-5-carboxylate (P5C) | Mitochondria frontiersin.org |

| Proline Catabolism | Pyrroline-5-carboxylate dehydrogenase (P5CDH) | Pyrroline-5-carboxylate (P5C) | Glutamate | Mitochondria frontiersin.org |

Production of Nonproteinogenic Amino Acids (e.g., L-Azetidine-2-carboxylic acid from PRPP supply)

L-Azetidine-2-carboxylic acid (L-Aze) is a nonproteinogenic amino acid, a four-membered ring analogue of L-proline, found naturally in various plants like lilies and sugar beets. acs.orgwikipedia.org Its structural similarity to proline allows it to be mistakenly incorporated into proteins, which can deter herbivores and inhibit the growth of competing plants. acs.orgmdpi.com Recent biotechnological interest has focused on producing L-Aze as an environmentally friendly agent for controlling agricultural issues like powdery mildew. acs.org

In engineered Escherichia coli strains, a synthetic pathway for L-Aze production has been designed where 5-phosphoribosyl-1-pyrophosphate (PRPP) is the central precursor, theoretically supplying all the carbon atoms for the L-Aze skeleton. acs.org Consequently, enhancing the intracellular supply of PRPP is a critical and effective strategy for boosting L-Aze yields. acs.org PRPP itself is a vital metabolite synthesized from D-ribose 5-phosphate and ATP by the enzyme ribose-phosphate pyrophosphokinase (encoded by the prs gene). acs.orgresearchgate.net The expression of this gene is naturally repressed by the PurR regulatory protein. acs.org By targeting these regulatory mechanisms and increasing the expression of the prs gene, the pool of available PRPP can be expanded, thereby channeling more of this key precursor into the engineered L-Aze biosynthesis pathway. acs.org

Coenzyme and Cofactor Biosynthesis (e.g., NAD, NADP)

5-phosphoribosyl-1-pyrophosphate (PRPP) is a cornerstone metabolite, indispensable for the synthesis of several essential cofactors, most notably nicotinamide (B372718) adenine dinucleotide (NAD+) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+). nih.govasm.orgnih.gov These coenzymes are vital for a vast array of cellular processes, including energy metabolism, redox reactions, and DNA repair. researchgate.net

The biosynthesis of NAD+ can occur through multiple routes, including de novo synthesis from amino acids like tryptophan or salvage pathways that recycle nicotinamide (NAM) or nicotinic acid (NA). researchgate.netepfl.ch The salvage pathways are particularly reliant on PRPP. For precursors that lack a ribose group, such as nicotinic acid and nicotinamide, the attachment of a ribose moiety is a necessary step, and PRPP serves as the ribose donor. epfl.chresearchgate.net

Specifically:

In the pathway starting from nicotinic acid (NA) , the enzyme nicotinic acid phosphoribosyltransferase (NAPRT) catalyzes the condensation of NA with PRPP. epfl.chresearchgate.net This reaction forms nicotinic acid mononucleotide (NAMN) and releases pyrophosphate (PPi). researchgate.netresearchgate.net

In the de novo pathway in many organisms, tryptophan is converted to quinolinic acid (QA), which is then condensed with PRPP by quinolinate phosphoribosyltransferase (QAPRT) to yield NAMN. researchgate.net

From NAMN, the pathway proceeds through adenylylation to form nicotinic acid adenine dinucleotide (NAAD), which is then amidated to produce the final NAD+ molecule. researchgate.net As PRPP is also a crucial precursor for the synthesis of purine and pyrimidine nucleotides and the amino acids histidine and tryptophan, the biosynthesis of NAD+ must compete with these other major metabolic pathways for the available PRPP pool. nih.govepfl.ch

Biosynthesis of C-Nucleosides and C-Glycosides

C-nucleosides are a unique class of natural products where the ribose sugar is linked to a heterocyclic base via a carbon-carbon (C-C) bond, rather than the more common carbon-nitrogen (C-N) bond found in canonical nucleosides like adenosine or guanosine. nih.govnih.govrsc.org This C-C linkage confers greater hydrolytic stability and alters the molecule's stereoelectronic properties, making C-nucleosides like formycin and pyrazofurin (B1679906) potent antiviral agents and cytotoxic compounds. rsc.orgacs.org The biosynthesis of these important molecules hinges on specialized enzymes that utilize PRPP as the ribose donor to forge this stable C-C bond. nih.govacs.org

C-C Bond Formation Involving PRPP and Aromatic Carboxylic Acids

A key enzymatic strategy for creating the C-C bond in C-nucleosides involves the reaction between PRPP and an aromatic carboxylic acid. rsc.orgresearchgate.netnih.gov This reaction is catalyzed by a class of enzymes known as C-glycoside synthases. nih.govcolby.edu

Detailed research on the biosynthesis of the C-nucleoside antibiotics formycin and pyrazofurin has identified the specific enzymes responsible for this critical step. nih.govnih.gov

In the formycin pathway in Streptomyces kaniharaensis, the enzyme ForT catalyzes the C-C bond formation between PRPP and 4-amino-1H-pyrazole-3,5-dicarboxylic acid (APDA) . nih.govcolby.edunih.gov

Similarly, in the pyrazofurin pathway in Streptomyces candidus, the enzyme PyfQ (a homologue of ForT) couples PRPP with 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid (HPDA) . nih.govnih.govresearchgate.net

| Enzyme | Organism | Substrates | Product | Reference |

|---|---|---|---|---|

| ForT | Streptomyces kaniharaensis | PRPP, 4-amino-1H-pyrazole-3,5-dicarboxylic acid (APDA) | Carboxyaminopyrazole ribonucleotide | nih.govnih.govnih.gov |

| PyfQ | Streptomyces candidus | PRPP, 4-hydroxy-1H-pyrazole-3,5-dicarboxylic acid (HPDA) | Carboxyhydroxypyrazole ribonucleotide (CHPR) | nih.govnih.govresearchgate.net |

| β-RFA-P Synthase | Various | PRPP, p-aminobenzoic acid (pABA) | β-ribofuranosylaminobenzene 5'-phosphate (β-RFA-P) | nih.gov |

Enzymatic Mechanisms of C-Glycoside Synthases

The mechanism of C-glycoside synthases like ForT and PyfQ is believed to proceed via an electrophilic aromatic substitution (EAS). nih.gov In this proposed mechanism, the reaction is initiated by the departure of the pyrophosphate group from PRPP, which generates a highly reactive, transient ribo-oxocarbenium ion intermediate. nih.gov

The key steps are as follows:

Substrate Binding : Both PRPP and the aromatic carboxylic acid substrate bind within the enzyme's active site. nih.govresearchgate.net The active site contains a large, positively charged pocket that accommodates the negatively charged PRPP molecule. nih.govresearchgate.net

Oxocarbenium Ion Formation : The enzyme facilitates the cleavage of the C1-O-PPi bond of PRPP, releasing pyrophosphate and forming an electrophilic oxocarbenium ion. nih.gov

Electrophilic Attack : The electron-rich aromatic ring of the carboxylic acid substrate performs a nucleophilic attack on the C1 carbon of the oxocarbenium ion. nih.gov This forms the new C-C glycosidic bond.

Decarboxylation : The substitution reaction is coupled with the loss of a carboxyl group as CO2 from the aromatic substrate. rsc.orgacs.org This decarboxylation step is crucial as it renders the reaction irreversible. rsc.orgacs.org

Structural studies of the ForT enzyme complexed with PRPP have provided significant insights, revealing the key amino acid residues that are critical for PRPP recognition and catalysis. rsc.orgnih.govnih.gov The proposed mechanism is consistent with the structural data and quantum chemical calculations, providing a detailed molecular picture of this unique C-C bond-forming reaction. researchgate.net

Chemical Biology and Synthetic Approaches in Prpp and Carboxylic Acid Research

Synthesis and Application of PRPP Analogs

The study of enzymes that utilize the crucial biosynthetic precursor 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) often requires stable molecules that can mimic the natural substrate without being consumed by the reaction. The synthesis of such analogs is a key strategy in chemical biology to probe enzyme structure and function.

Carbocyclic PRPP (cPRPP) as Mechanistic Probes

A significant challenge in studying PRPP-dependent enzymes is the chemical instability of the substrate itself. To overcome this, a chemically stable analog, carbocyclic PRPP (cPRPP), was synthesized. nih.gov The full chemical name for this analog is 1-α-diphosphoryl-2,3-α-dihydroxy-4-β-cyclopentane-methanol 5-phosphate. nih.gov This compound has proven to be a valuable tool for researchers, particularly as a stable ligand for various PRPP-binding proteins. nih.gov Its stability makes it highly suitable for biophysical techniques that require long data acquisition times. For instance, cPRPP has been instrumental in the X-ray crystallographic analysis of PRPP synthase, allowing for detailed structural insights into the enzyme's active site. nih.gov While it serves as a powerful probe for structural studies, it is important to note that cPRPP also acts as an inhibitor of PRPP synthase activity. nih.gov

Design and Evaluation of Other Stable PRPP Analogs

The design of stable analogs extends beyond carbocyclic mimics to include a variety of molecular scaffolds tailored to specific research questions. A common strategy involves creating transition-state analogue inhibitors, which are designed to resemble the fleeting transition state of an enzymatic reaction. acs.org These analogues bind with high affinity to the target enzyme, providing a stable complex for structural and functional studies. acs.orgresearchgate.net The evaluation of such analogs often involves kinetic studies to determine their inhibition patterns and binding affinities. acs.org For example, a series of transition-state analogue inhibitors initially developed for the malarial enzyme were repurposed and evaluated against the orthologous enzyme from Trypanosoma cruzi, with the most potent compound showing nanomolar binding affinity. acs.org

Other design strategies include the development of peptidomimetics, which are molecules that imitate the structure and function of peptides. nih.gov In one such study, molecular modeling was used to design helical peptidomimetics intended to mimic the channel-forming properties of the antibiotic gramicidin (B1672133) A. nih.gov The stability of these designed structures was then confirmed using molecular dynamics simulations in water. nih.gov The subsequent biochemical evaluation assesses their biological activity, such as their ability to form channels in membranes or their cytotoxic effects. nih.govmdpi.com

Derivatization Strategies for Carboxylic Acids in Research

Carboxylic acids are ubiquitous functional groups in biologically active molecules. Their chemical modification, or derivatization, is a cornerstone of synthetic chemistry, enabling multi-step syntheses and the modulation of physicochemical properties for research and drug design.

Bioisosteres of Carboxylic Acids in Molecular Design

The carboxylic acid group is a key component of many drugs, but its presence can lead to poor metabolic stability, limited membrane permeability, and potential toxicity. nih.govresearchgate.netopenaccessjournals.com Bioisosteric replacement is a strategy in medicinal chemistry where the carboxylic acid is replaced by a different functional group (a bioisostere) that mimics its essential size, shape, and electronic properties while improving its pharmacological or physicochemical profile. nih.govdrughunter.com The success of this strategy is highly context-dependent, and screening a panel of isosteres is often necessary. nih.gov Bioisosteres are broadly classified as classical or non-classical. drughunter.com

| Bioisostere Type | Example(s) | Key Properties & Rationale for Use |

| Classical | Sulfonamides | Weaker acids than carboxylic acids (pKa ~9-10 vs 4-5). drughunter.com Can offer increased lipophilicity and metabolic stability. drughunter.com |

| Non-classical | 1H-Tetrazoles | Acidity is comparable to carboxylic acids (pKa ~4.5-4.9). drughunter.com Offers greater lipophilicity, though not always improved permeability. drughunter.com Found in over 20 FDA-approved drugs. drughunter.com |

| Non-classical | Hydroxamic Acids | Can act as a surrogate for the carboxylic acid moiety. nih.gov |

| Non-classical | Other Aromatic Heterocycles | Can improve bioavailability and permeability compared to tetrazole-bearing parent structures. researchgate.netopenaccessjournals.com Avoids the use of explosive azide (B81097) reagents needed for tetrazole synthesis. researchgate.net |

A well-known example of successful bioisosteric replacement is the antihypertensive drug losartan, where a tetrazole group serves as a bioisostere for a carboxylic acid moiety. openaccessjournals.com

Synthesis of Pyrrole-3-carboxylic acid amides and other heterocyclic carboxylic acid derivatives

Pyrrole-containing compounds are important targets in synthetic chemistry due to their presence in numerous biologically active molecules. znaturforsch.comacs.org Several classical and modern methods exist for their synthesis.

The Hantzsch pyrrole (B145914) synthesis is a well-established method for preparing substituted pyrroles. researchgate.netznaturforsch.com A modern application of this reaction utilizes a one-step continuous flow process to synthesize pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, primary amines, and 2-bromoketones. researchgate.net In this method, the HBr generated as a byproduct is used to hydrolyze the t-butyl ester in situ, providing the desired carboxylic acid in a single step. researchgate.net

Another fundamental route is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. acs.org A key limitation of this approach can be the availability of the required substituted dicarbonyl precursors. acs.org Recent sustainable approaches have utilized biosourced 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds, which react with primary amines to form N-substituted pyrrole carboxylic acid derivatives, often without a catalyst and at mild temperatures. acs.org

Other synthetic routes have also been developed. For example, the reaction of a substituted acrylic ester with tosylmethylisocyanide (Tosmic) in the presence of a base, followed by alkylation and hydrolysis, can yield highly substituted pyrrole-3-carboxylic acids. znaturforsch.com The resulting pyrrole carboxylic acids can then be converted to pyrrole carboxamides, which are a class of compounds investigated for their fungicidal activity. znaturforsch.comznaturforsch.com

Analytical Methodologies in Research on Prpp and Carboxylic Acids

Quantification of PRPP and Related Metabolites

PRPP is a key metabolite, acting as a substrate in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, as well as the amino acids histidine and tryptophan. nih.govhmdb.ca Its accurate measurement is therefore critical.

Radiochemical Methods for PRPP Determination

Radiochemical assays offer high sensitivity for the determination of PRPP, particularly at the low concentrations found in cells like erythrocytes and fibroblasts. nih.gov A common method is based on the enzymatic conversion of a radiolabeled substrate in a PRPP-dependent reaction. nih.gov For instance, one assay quantifies PRPP by measuring the release of ¹⁴CO₂ from [carboxyl-¹⁴C]-orotic acid. nih.gov This reaction is driven by the sequential action of orotate (B1227488) phosphoribosyltransferase and orotidine-5'-monophosphate decarboxylase. nih.gov This approach is noted for being simpler and less time-consuming than many other methods while maintaining comparable sensitivity. nih.gov

Another advanced radiochemical technique involves stable isotope dilution mass spectrometry. nih.gov In this method, PRPP concentration is determined by measuring the amount of [¹³C₅]glutamate produced from [¹³C₅]glutamine through the action of amidophosphoribosyltransferase, a PRPP-utilizing enzyme. nih.gov The resulting labeled glutamate (B1630785) is then quantified using gas chromatography-mass spectrometry (GC-MS) with [¹³C₂]glutamate as an internal standard. nih.gov These methods are part of a broader category of radiochemical techniques used for analyzing various radionuclides in different samples, often employing separation and purification steps like extraction chromatography to isolate the target analyte. epa.goviaea.orgresearchgate.net The purity of the radiolabeled compound is crucial and is referred to as radiochemical purity (RCP), which is the proportion of radioactivity present in the desired chemical form. ymaws.com

Spectrophotometric and Enzymatic Assays

Spectrophotometric assays are a classic and widely used method for measuring enzyme activity due to their cost-effectiveness and reproducibility. creative-enzymes.com These assays work by detecting changes in light absorbance as a reaction proceeds, which can be used to quantify the reaction rate. creative-enzymes.comyoutube.com For PRPP, assays are often coupled, meaning the product of one reaction becomes the substrate for another, which in turn produces a measurable change in absorbance. nih.gov

One such coupled assay for inorganic pyrophosphate (a molecule related to PRPP synthesis) involves its initial cleavage by inorganic pyrophosphatase into two phosphate (B84403) molecules. nih.gov The resulting phosphate is then detected through the conversion of 2-amino-6-mercapto-7-methylpurine ribonucleoside to 2-amino-6-mercapto-7-methylpurine by purine nucleoside phosphorylase, which causes an increase in absorbance at 360 nm. nih.gov This method is sensitive enough to detect nanomole levels of pyrophosphate. nih.gov Enzymatic assays for PRPP itself often rely on PRPP-dependent enzymes. nih.govnih.gov For example, PRPP synthetase activity can be measured using a method similar to the radiochemical assay for PRPP concentration, highlighting the close relationship between these analytical approaches. nih.gov

Table 1: Summary of Methods for PRPP Quantification

| Method Type | Principle | Key Features | References |

|---|---|---|---|

| Radiochemical Assay | Measures the release of ¹⁴CO₂ from [carboxyl-¹⁴C]-orotic acid in a PRPP-dependent enzymatic reaction. | Sensitive, suitable for low concentrations in erythrocytes and fibroblasts. | nih.gov |

| Stable Isotope Dilution MS | Quantifies [¹³C₅]glutamate formed from [¹³C₅]glutamine via a PRPP-dependent enzyme, using GC-MS. | High specificity and accuracy through the use of stable isotopes and an internal standard. | nih.gov |

| Spectrophotometric Assay | A coupled enzymatic reaction where pyrophosphate is converted to phosphate, leading to a colorimetric change measured at 360 nm. | Continuous or end-point assays, sensitive in the nanomole range. | nih.gov |

| Enzymatic Assay | Utilizes PRPP-dependent enzymes like orotate phosphoribosyltransferase or amidophosphoribosyltransferase to drive a measurable reaction. | Forms the basis for both radiochemical and spectrophotometric methods. | nih.govnih.gov |

Chromatographic and Spectrometric Analysis of Carboxylic Acids

Carboxylic acids are central to many metabolic pathways, including the tricarboxylic acid (TCA) cycle. nih.gov Their analysis in biological samples often requires separation techniques like chromatography coupled with mass spectrometry to handle the complexity of the biological matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Carboxylic Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including carboxylic acids. lmaleidykla.ltscholaris.ca Due to the high polarity of carboxylic acids, derivatization is typically required to convert them into less polar, more volatile compounds suitable for GC analysis. lmaleidykla.ltmdpi.com

Common derivatization methods include methylation and silylation. nih.govlmaleidykla.lt One method involves methylation with methanolic HCl after extraction and purification. nih.gov Another approach uses isobutyl chloroformate for derivatization, which has been successfully applied to quantify 37 different carboxyl compounds in biological samples to identify biomarkers. nih.gov This method demonstrated excellent linearity, good recovery, and high sensitivity. nih.gov For certain applications, direct injection of aqueous samples onto a specialized column with an acidified phase can be performed, eliminating the need for derivatization. oup.com GC-MS is frequently employed for the qualitative and quantitative analysis of carboxylic acids in diverse samples such as pyroligneous liquors, wine, and biological fluids for metabolic flux analysis. nih.govmdpi.comresearchgate.net

Table 2: Overview of GC-MS Methodologies for Carboxylic Acid Analysis

| Derivatization Reagent | Sample Type | Key Findings | References |

|---|---|---|---|

| Isobutyl Chloroformate | Biological samples (mice) | Quantified 37 carboxyl compounds; identified 12 potential biomarkers for diabetic kidney disease. Showed good linearity (R² > 0.99) and sensitivity. | nih.gov |

| Methanolic HCl | Plant material | Developed for short-chain carboxylic acids in the TCA cycle for metabolic flux analysis. | nih.gov |

| p-Bromophenacyl bromide | Pyroligneous liquors | Qualitative and quantitative analysis of various acids. | researchgate.net |

| BSTFA (Silylation) | Solutions and solid samples | Compared direct vs. headspace GC analysis; determined analytical characteristics for direct determination. | lmaleidykla.lt |

| None (Direct Injection) | Water samples | Used a DB-FFAP column with an acidified phase to analyze aliphatic and aromatic carboxylic acids directly. | oup.com |

High-Performance Liquid Chromatography (HPLC) for Carboxylic Acid Analysis

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of carboxylic acids, particularly for non-volatile compounds or those that are difficult to derivatize for GC. researchgate.netoup.com The separation of carboxylic acids by HPLC is often challenging due to their structural similarities.

The choice of column and mobile phase is critical. Reversed-phase (RP) HPLC is common, but since carboxylic acids are often poorly retained, specific conditions are needed. helixchrom.com Adjusting the mobile phase pH to a value around the pKa of the acids can improve separation. researchgate.net For instance, a mobile phase of aqueous phosphoric acid at pH 3.0 is effective for separating organic acids in apple juice. Specialized columns, such as those packed with a sulfonated divinyl benzene–styrene copolymer or mixed-mode columns, can be used for the simultaneous separation of carboxylic acids, sugars, and amino acids. oup.comhelixchrom.com

Detection can be achieved using UV detectors, though the carboxyl group itself is a weak chromophore. nih.govpsu.edu Therefore, derivatization with a fluorescent labeling reagent, such as 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf), can significantly enhance sensitivity, allowing for detection at the femtomole level. psu.edu HPLC methods have been developed for the analysis of carboxylic acids in various matrices, including beer, wine, and fruit juices. oup.comresearchgate.netsielc.com

Table 3: Selected HPLC Methods for Carboxylic Acid Analysis

LC-MS/MS for Amino and Carboxylic Acid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the targeted quantification of metabolites, offering high sensitivity, specificity, and throughput. nih.govmdpi.comnih.gov This technique is particularly powerful for analyzing amino and carboxylic acids in complex biological matrices. mdpi.comnih.gov

A significant challenge in analyzing carboxylic acids with mass spectrometry is their poor ionization efficiency. nih.gov To overcome this, chemical derivatization is often employed. A phenylenediamine-based derivatization method has been shown to improve ionization efficiency and detection sensitivity for carboxylic acid-containing metabolites (CCMs). nih.gov This method demonstrated high accuracy and linearity over a wide concentration range, with limits of detection as low as 0.01 ng/mL. nih.gov LC-MS/MS methods enable the simultaneous quantification of dozens of metabolites. mdpi.comyoutube.com For example, one multiplex method allows for the testing of up to 19 amino acids and 12 carboxylic acids in a single run, with an effective chromatographic separation time of just 13 minutes. mdpi.comnih.gov These methods often utilize a triple quadrupole (QQQ) mass analyzer operating in multiple reaction monitoring (MRM) mode, which greatly enhances selectivity and sensitivity. mdpi.comnih.gov The development of such robust LC-MS/MS assays is crucial for applications in metabolomics, clinical chemistry, and biomedical research. nih.govmdpi.comnih.gov

Table 4: Summary of LC-MS/MS Methodologies for Amino and Carboxylic Acid Analysis

| Method/Technique | Derivatization | Key Features | References |

|---|---|---|---|

| HPLC-MS/MS | Esterification with n-butanol (amino acids) or phenol (B47542) (carboxylic acids). | Multiplex analysis of up to 19 amino acids and 12 carboxylic acids; 13-minute separation time. | mdpi.comnih.gov |

| Targeted Metabolomics with Phenylenediamine Derivatization | Phenylenediamine | Improves ionization efficiency and sensitivity for carboxylic acids; LODs as low as 0.01 ng/mL; validated in multiple biological matrices. | nih.gov |

| Intrada Amino Acid column LC-MS/MS | None | Fast (13 min) and simple method for quantifying 20 proteinogenic L-amino acids in a small plasma volume (5 μL). | nih.gov |

| Ion-Pair LC-MS/MS | Butyl ester derivatization | Quantitative analysis of 22 amino acids; avoids ion suppression and coelution. | researchgate.net |

Compound Index

Advanced Research Perspectives

Structural Biology of Enzyme-PRPP and Enzyme-Carboxylic Acid Complexes

The three-dimensional structures of enzymes in complex with their substrates and regulators offer profound insights into their catalytic mechanisms and regulation. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been pivotal in elucidating the architectures of enzymes that bind to Phosphoribosyl pyrophosphate (PRPP) and those that process carboxylic acids.

Recent progress in molecular enzymology has unified our understanding of PRPP synthase, an enzyme studied across all kingdoms of life. asm.org The elucidation of its three-dimensional structures from eubacteria, archaea, and humans has been central to this understanding. asm.orgnih.gov The crystal structure of E. coli PRPP synthetase, resolved at 2.2 Å, shows a homohexameric, propeller-shaped assembly composed of a trimer of dimers. nih.gov This structure reveals that the enzyme has two type I phosphoribosyltransferase folds, which are related by a two-fold pseudosymmetry. nih.gov Structural studies of human PRPS1 have shown that these hexamers can further assemble into long filaments, hinting at additional layers of regulation. springernature.com The binding of PRPP to the membrane-bound phosphoribosyltransferase (PRTase) Rv3806c from Mycobacterium tuberculosis induces notable conformational changes, particularly in the connecting loops, which move to accommodate the ligand. nih.gov

Similarly, structural analyses of enzymes that interact with carboxylic acids have detailed their catalytic mechanisms. Carboxylic acid reductase (CAR), for instance, catalyzes the reduction of carboxylic acids to aldehydes. nih.gov Crystal structures of its domains show that large-scale motions occur as the enzyme transitions between its adenylation and thiolation states. nih.gov In the case of carboxypeptidase A, crystal structures of the enzyme complexed with inhibitors like 2-benzyl-3-iodo-propanoic acid show that the inactivator binds covalently to the active site residue Glu270. oup.com The study of various hydrolases and transferases has identified the critical role of carboxyl groups from aspartic acid and/or glutamic acid residues as part of the catalytic machinery at their active sites. researchgate.netnih.gov

Interactive Table: Structural Data on Key Enzymes Below is a summary of structural information for enzymes discussed.

| Enzyme | Organism | Method | Key Structural Feature | PDB ID (Example) |

| PRPP Synthetase (PRPS1) | Human | Cryo-EM | Assembles into filaments | - |

| PRPP Synthetase (EcKPRS) | E. coli | X-ray Crystallography | Propeller-shaped homohexamer | - |

| Carboxypeptidase A | - | X-ray Crystallography | Bilobal structure with deep catalytic cleft | 4PEP |

| Carboxylic Acid Reductase (CAR) | - | X-ray Crystallography | Adenylation and reductase domains undergo large motions | - |

| RNase T1 | - | X-ray Crystallography | Catalytic site contains a key carboxyl group (Glu58) | 1DET |

| Aspergilloglutamic peptidase | - | X-ray Crystallography | β-sandwich structure with catalytic Glu and Gln residues | 1Y43 |

Evolutionary Aspects of PRPP Synthase and Phosphoribosyltransferases

The evolutionary history of PRPP synthase and the broader family of phosphoribosyltransferases (PRTases) reveals a story of gene duplication and functional divergence. Phylogenetic analysis strongly suggests that PRPP synthases evolved from a phosphoribosyltransferase ancestor. asm.orgnih.govresearchgate.netresearchgate.net This evolutionary link is supported by a highly conserved 15-amino-acid sequence found in both PRPP synthase and adenine (B156593) phosphoribosyltransferase. nih.gov

While most bacterial and archaeal species possess a single gene for PRPP synthase, many eukaryotic organisms have multiple genes, indicating gene duplication events followed by specialization. nih.govnih.gov For example, the yeasts Saccharomyces cerevisiae and Schizosaccharomyces pombe have five and three PRPP synthase orthologs, respectively, while mammals have three and some plants have up to five. nih.gov In mammals, the PRPS family includes three isozymes (PRPS1, PRPS2, and PRPS1L1) and two regulatory homologs, PRPS-associated protein 1 (PRPSAP1) and PRPSAP2. nih.gov These associated proteins, PRPSAPs, appear to have evolved from PRPS in a way that disrupted their catalytic domain, suggesting they now serve a regulatory function. researchgate.net The formation of heteromeric complexes between these different components allows for fine-tuned metabolic regulation and adaptation to different cellular needs. nih.gov This flexible architecture of the PRPS complex is thought to be vital for metabolic adaptation in different tissues. nih.gov The discovery of numerous mutations in the human PRPS1 gene, which lead to a spectrum of metabolic disorders, has further underscored the enzyme's critical role and the evolutionary pressures shaping its function. springernature.com

Metabolic Engineering and Synthetic Biology for Targeted Biosynthesis

Metabolic engineering and synthetic biology offer powerful strategies for harnessing and redesigning biological systems for specific purposes, such as the targeted biosynthesis of valuable compounds. technologynetworks.com These approaches often focus on manipulating central metabolic pathways, including those involving PRPP, to enhance the production of desired molecules. nih.gov

A key target for metabolic engineering is the regulation of the purine (B94841) biosynthesis pathway, which uses PRPP as a starting point. nih.govresearchgate.net For example, in the riboflavin (B1680620) (vitamin B2) overproducer Ashbya gossypii, the biosynthesis of GTP, the immediate precursor to riboflavin, is tightly controlled. nih.gov Researchers have successfully increased riboflavin production by overexpressing the gene for PRPP amidotransferase, the enzyme catalyzing the committed step in the purine pathway, and by using site-directed mutagenesis to eliminate feedback inhibition. nih.gov Such feedback-resistant mutants of PRPS have also been shown to increase the synthesis of purine nucleosides in other organisms like Bacillus amyloliquefaciens. researchgate.net

Synthetic biology provides a broader toolkit for re-engineering cells into "chemical factories". technologynetworks.comspringernature.com This can involve creating entirely new biosynthetic pathways or using tools like CRISPR-Cas for precise genome editing to optimize production. technologynetworks.com The development of novel methods for producing peptide-based medicines, for instance, utilizes ribosomally produced and post-translationally modified peptides (RiPPs), which are gene-encoded and thus amenable to genetic engineering. europa.eu By rewiring gene networks, scientists can customize cellular behavior for applications in biotechnology and biomedicine. springernature.com These strategies hold promise for accelerating the discovery and production of new drugs and other high-value bioproducts. technologynetworks.comeuropa.eu

Comparative Genomics and Pathway Analysis in Microorganisms

Comparative genomics has revolutionized prokaryotic biology by allowing detailed comparisons of gene content and metabolic pathways across different organisms. usp.br This approach is crucial for understanding microbial diversity, evolution, and for identifying novel drug targets. nih.govfrontiersin.org

By comparing the metabolic pathways of a pathogen and its host, researchers can identify unique pathways in the pathogen that are essential for its survival. nih.gov This "subtractive genomics" approach helps prioritize potential drug targets that are less likely to cause side effects in the host. nih.govfrontiersin.org For example, a comparative analysis of Streptococcus pneumoniae and human metabolic pathways can pinpoint essential proteins in the bacterium that have no homolog in humans. nih.gov

Pathway analysis using genomic data also provides insights into the metabolic state of microorganisms in different conditions. In a study on tuberculosis, comparative analysis of the gut microbiome revealed that metabolic pathways for purine and pyrimidine (B1678525) degradation were upregulated in individuals with latent and active tuberculosis compared to healthy controls. nih.gov This suggests that alterations in nucleotide metabolism in the gut are associated with the disease state. nih.gov Such analyses often rely on comprehensive databases like the KEGG PATHWAY database, which maps out metabolic pathways and their constituent genes and enzymes. genome.jp The ability to perform automated genome annotation and comparison using bioinformatic tools has made these powerful analyses accessible for a vast number of sequenced prokaryotic genomes, revealing the remarkable plasticity of microbial genomes and the concept of the "pangenome". usp.br

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.